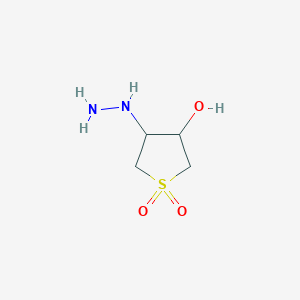

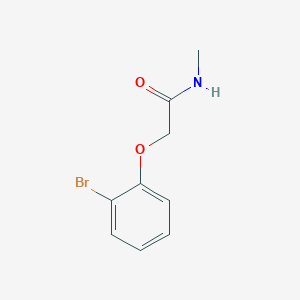

![molecular formula C15H28N2O3 B1336259 tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate CAS No. 367500-88-7](/img/structure/B1336259.png)

tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Vue d'ensemble

Description

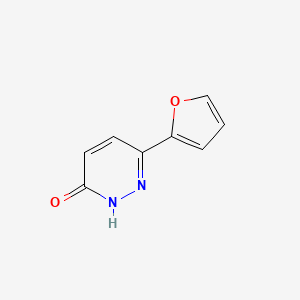

The compound tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate is a derivative of piperidine, which is a common structural motif in many chemical compounds with various applications, including pharmaceuticals. The tert-butyl group is a bulky alkyl substituent that can influence the physical and chemical properties of the molecule, as well as its reactivity and conformation in the solid state and in solution.

Synthesis Analysis

The synthesis of tert-butyl substituted piperidine derivatives has been explored in several studies. For instance, the synthesis of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate involved characterizing the compound using NMR, MS, and FT-IR techniques, and its structure was confirmed by X-ray diffraction . Another study reported the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate from tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . Additionally, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was synthesized through a multi-step process starting from piperidin-4-ylmethanol, demonstrating the versatility of piperidine derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of tert-butyl substituted piperidine derivatives has been studied using various techniques. X-ray crystallography has revealed the conformation of the piperidine ring and the orientation of substituents in the solid state . For example, the crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate showed an axial orientation of the isobutyl side chain . Density functional theory (DFT) has also been used to optimize molecular structures and compare them with experimental data .

Chemical Reactions Analysis

The reactivity of tert-butyl substituted piperidine derivatives has been explored in various chemical reactions. The Mitsunobu reaction was used to synthesize tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating the stereoselective nature of these reactions . The condensation reaction was employed to synthesize tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was further characterized and evaluated for biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted piperidine derivatives are influenced by the presence of the tert-butyl group. This group is known to be slightly electron-releasing, which can affect the electronic properties of the molecule . The bulky nature of the tert-butyl group also affects the packing of molecules in the solid state, preventing certain types of intermolecular interactions and influencing the overall crystal structure . The solubility and stability of these compounds can be tailored by the introduction of different substituents, making them suitable for various applications in medicinal chemistry and materials science.

Applications De Recherche Scientifique

Synthesis and Application in Drug Development

The synthesis of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate and its derivatives plays a crucial role in the development of pharmaceutical compounds. For example, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate is a key intermediate in creating protein tyrosine kinase Jak3 inhibitors, such as CP-690550, with a high total yield achievable through an efficient synthesis process (Chen Xin-zhi, 2011). Similarly, the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate has been described for preparing substituted piperidines, which serve as new scaffolds in pharmaceutical research (Harmsen et al., 2011).

Role in Biological Compounds Synthesis

Tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate derivatives are significant in synthesizing various biologically active compounds. For instance, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is essential in creating compounds like crizotinib (Kong et al., 2016).

Chemical Structure Analysis

The chemical structure and characteristics of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate derivatives have been extensively studied. For example, X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed its molecular structure and packing, which are crucial for its chemical properties and reactivity (Didierjean et al., 2004).

Applications in Organic Chemistry

This compound also finds applications in organic chemistry for synthesizing various functional molecules. For example, it's used in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, showcasing its versatility in creating structurally diverse organic compounds (Moskalenko & Boev, 2014).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 4-(4-hydroxypiperidin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17-8-4-12(5-9-17)16-10-6-13(18)7-11-16/h12-13,18H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZHORRSIJNTSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431511 | |

| Record name | tert-Butyl 4-hydroxy[1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate | |

CAS RN |

367500-88-7 | |

| Record name | tert-Butyl 4-hydroxy[1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1336182.png)

![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1336188.png)

![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)

![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)